molecular formula C10H8BrNO4 B12883270 2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole

2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole

Katalognummer: B12883270
Molekulargewicht: 286.08 g/mol
InChI-Schlüssel: HCFYODFITGSBGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is a heterocyclic compound that contains both bromine and oxazole functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-4-(carboxy(hydroxy)methyl)benzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxy group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

    Substitution: Formation of azide, thiocyanate, or alkoxy derivatives.

    Oxidation: Formation of aldehyde or ketone derivatives.

    Reduction: Formation of alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.

    2-(Methyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole: Lacks the halogen substituent, leading to different reactivity.

    2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzoxazole: Similar structure but with variations in the position of functional groups.

Uniqueness

2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is unique due to the presence of both bromine and oxazole functional groups, which confer distinct reactivity and potential for diverse applications. The bromomethyl group provides a site for further functionalization, while the oxazole ring contributes to the compound’s stability and biological activity.

Eigenschaften

Molekularformel

C10H8BrNO4

Molekulargewicht

286.08 g/mol

IUPAC-Name

2-[2-(bromomethyl)-1,3-benzoxazol-4-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H8BrNO4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,4H2,(H,14,15)

InChI-Schlüssel

HCFYODFITGSBGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)CBr)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.